molecular formula C22H29N3O6 B2664700 4-(((1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate CAS No. 1396879-33-6

4-(((1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate

Cat. No.: B2664700
CAS No.: 1396879-33-6
M. Wt: 431.489
InChI Key: SBLQRHPVCAZXOR-UHFFFAOYSA-N
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Description

4-(((1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate is an organic compound known for its diverse applications in various scientific fields. It is composed of a complex structure that integrates pyrrolidine, piperidine, and benzonitrile groups, making it a valuable molecule for studying various chemical reactions and mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate generally involves multi-step reactions. Initially, the synthesis starts with the formation of the pyrrolidine derivative through alkylation or acylation reactions. This intermediate is then coupled with a piperidine moiety via reductive amination or other suitable methods. The resulting intermediate undergoes etherification to introduce the benzonitrile group, followed by oxalate addition for stabilization.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Automated reactors with precise temperature, pressure, and reagent control are often employed. The use of continuous flow systems can enhance the efficiency and safety of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(((1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate can undergo various types of reactions, including:

  • Oxidation: Conversion into more oxidized states using agents like potassium permanganate or chromium trioxide.

  • Reduction: Reductive transformations using hydrogen gas over palladium or nickel catalysts.

  • Substitution: Nucleophilic or electrophilic substitutions on the aromatic ring or nitrogen atoms.

Common Reagents and Conditions

The reactions involving this compound typically use reagents such as:

  • Strong acids (sulfuric acid, hydrochloric acid) or bases (sodium hydroxide, potassium tert-butoxide).

  • Organic solvents (dichloromethane, ethanol, acetonitrile) to dissolve reactants and facilitate reactions.

Major Products

Major products of these reactions vary depending on the reaction type, ranging from oxidized derivatives to substituted aromatic compounds, contributing to the versatility of the compound in different synthetic routes.

Scientific Research Applications

4-(((1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate has several notable scientific research applications:

  • Chemistry: : As a building block for the synthesis of complex organic molecules, it aids in the development of new synthetic methodologies.

  • Biology: : Utilized in the study of biological systems, particularly in the exploration of enzyme interactions and cellular pathways.

  • Medicine: : Investigated for its potential pharmacological properties, including its ability to interact with specific receptors or enzymes.

  • Industry: : Applied in the production of materials with specialized properties, such as polymers or advanced coatings.

Mechanism of Action

The mechanism by which 4-(((1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate exerts its effects is primarily through its interaction with molecular targets. These targets can include enzymes, receptors, or other biological molecules, leading to modulation of specific pathways. The compound's structure allows it to bind effectively, altering the activity of its targets and resulting in observable biological or chemical changes.

Comparison with Similar Compounds

When compared with similar compounds, such as other piperidine or pyrrolidine derivatives, 4-(((1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate stands out due to its unique combination of functional groups. This combination provides distinct chemical reactivity and biological activity, making it valuable for various applications. Similar compounds might include:

  • N-(2-((Benzyl(methyl)amino)methyl)pyrrolidin-1-yl)-2-oxoacetamide

  • 4-((1-(2-(Dimethylamino)ethyl)piperidin-4-yl)methoxy)benzonitrile

  • 1-(2-Oxo-2-((phenylmethyl)amino)ethyl)piperidin-4-yl benzoate

These compounds, while sharing some structural features, differ in their functional groups and overall reactivity, leading to distinct applications and effects.

Properties

IUPAC Name

oxalic acid;4-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-4-yl]methoxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2.C2H2O4/c21-13-17-3-5-18(6-4-17)15-25-16-19-7-11-22(12-8-19)14-20(24)23-9-1-2-10-23;3-1(4)2(5)6/h3-6,19H,1-2,7-12,14-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLQRHPVCAZXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)C#N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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